molecular formula C7H5F3N2O2 B089659 2-Amino-5-nitrobenzotrifluoride CAS No. 121-01-7

2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659
CAS No.: 121-01-7
M. Wt: 206.12 g/mol
InChI Key: HOTZLWVITTVZGY-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)aniline undergoes diazotization and coupling with:

  • N-hydroxyalkylamino-5-napthols
  • pyrazolones and naptholsulphonic acids
  • N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines

Scientific Research Applications

  • Electrochemical Analysis : The voltammetric behavior of nitro compounds related to 2-Amino-5-nitrobenzotrifluoride, such as 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole, has been investigated for their determination in environmental samples like drinking and river waters (Deýlová, Vyskočil, & Barek, 2014).

  • Polymer Synthesis : this compound is used in synthesizing fluorinated polyimides with applications in electronics due to their solubility, thermal stability, and low dielectric constants (Yang, Su, & Wu, 2004).

  • Continuous-Flow Synthesis : An efficient and safe continuous-flow synthesis method for 5-fluoro-2-nitrobenzotrifluoride, a related compound, has been developed, showcasing advancements in manufacturing fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

  • Crystal Structure Analysis : The crystal structure of compounds like 5-amino-2-nitrobenzoic acid, which share structural similarities with this compound, has been studied to understand molecular interactions and properties (Mrozek & Głowiak, 2004).

  • Contamination Detection : Techniques have been developed to determine the contamination of 2-amino-5-nitrobenzophenone, a compound related to this compound, in pharmaceuticals (Hornyák & Székelyhidi, 1980).

  • Synthesis of Organic Intermediates : Research on the synthesis of benzoic acids intermediates, including 2-amino-5-nitrobenzoic acids, highlights the significance of these compounds in the development of fine chemical intermediates (Zhang, 2012).

  • Fluorescence and Colorimetric Sensing : A study on 7-Nitrobenzo-2-oxa-1,3-diazole derivatives shows applications in selective fluorescent and colorimetric sensing for metal ions like Hg2+ (Ruan, Maisonneuve, & Xie, 2011).

  • Energetic Material Synthesis : Derivatives of benzothiazoles, similar in structure to this compound, have been synthesized for potential use as energetic materials (Racané et al., 2006).

  • Molecular Electronic Devices : The use of nitroamine redox centers, similar to those in this compound, in molecular electronic devices has been demonstrated to exhibit negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).

Safety and Hazards

2-Amino-5-nitrobenzotrifluoride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZLWVITTVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153095
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-01-7
Record name 4-Nitro-2-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-α,α,α-trifluoro-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route described in the paper "An Efficient Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam"? []

A1: The paper outlines a novel and efficient nine-step synthesis of Penoxsulam, a potent herbicide, utilizing 4-Nitro-2-(trifluoromethyl)aniline as a starting material. [] The significance lies in the improved efficiency of this method compared to previous approaches. It offers a shorter reaction time, milder reaction conditions, easier purification, and a doubled overall yield (22.9%). [] This advancement holds promise for more cost-effective and environmentally friendly production of Penoxsulam.

Q2: How does the incorporation of 4-Nitro-2-(trifluoromethyl)aniline into bioconjugates contribute to their potential as photochemotherapeutic agents? []

A2: The research paper "NO Photoreleaser-Deoxyadenosine and -Bile Acid Derivative Bioconjugates as Novel Potential Photochemotherapeutics" explores the use of 4-Nitro-2-(trifluoromethyl)aniline as a photolabile nitric oxide (NO) donor. [] The compound is incorporated into bioconjugates containing 2'-deoxyadenosine and ursodeoxycholic acid derivatives. Upon exposure to visible light, these conjugates effectively release NO. [] This controlled release of NO, a known cytotoxic agent, under light activation makes these bioconjugates promising candidates for photochemotherapeutic applications, potentially offering targeted cancer treatment with reduced side effects.

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